Home > Products > Screening Compounds P42783 > Tesevatinib tosylate
Tesevatinib tosylate - 1000599-06-3

Tesevatinib tosylate

Catalog Number: EVT-3163582
CAS Number: 1000599-06-3
Molecular Formula: C31H33Cl2FN4O5S
Molecular Weight: 663.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Tesevatinib was developed by Exelixis and Kadmon Pharmaceuticals and has been investigated in clinical trials for its efficacy against several malignancies, including breast cancer, lung cancer, and various forms of kidney disease. It acts primarily by inhibiting receptor tyrosine kinases (RTKs) that are crucial in mediating tumor growth and angiogenesis, making it a significant candidate in cancer therapy .

Synthesis Analysis

The synthesis of Tesevatinib involves several complex organic reactions. The compound is synthesized through a multi-step process that typically includes:

  1. Formation of the Quinazoline Core: The initial step often involves cyclization reactions to form the quinazoline nucleus, which is critical for the biological activity of the compound.
  2. Substitution Reactions: The introduction of various functional groups at specific positions on the quinazoline ring enhances its potency and selectivity for target kinases.
  3. Salt Formation: Tesevatinib is often used as a tosylate salt to improve solubility and bioavailability.

Technical parameters such as reaction conditions (temperature, solvent choice, and reaction time) are meticulously controlled to optimize yield and purity during synthesis .

Molecular Structure Analysis

Tesevatinib has a molecular formula of C24H25Cl2FN4O2C_{24}H_{25}Cl_{2}FN_{4}O_{2} with a molecular weight of approximately 491.39 g/mol. The structure features:

  • A quinazoline core which is essential for its kinase inhibitory activity.
  • An octahydro-cyclopentapyrrol moiety that contributes to its binding affinity.
  • A methoxy group at the C-7 position which plays a role in modulating the compound's pharmacokinetics.

The three-dimensional conformation of Tesevatinib allows it to effectively fit into the active sites of target kinases, facilitating its inhibitory action .

Chemical Reactions Analysis

Tesevatinib participates in various chemical reactions primarily related to its mechanism of action:

  1. Kinase Inhibition: It competitively inhibits ATP binding at the active sites of multiple RTKs including epidermal growth factor receptor, human epidermal growth factor receptor 2, and vascular endothelial growth factor receptor 2.
  2. Phosphorylation Events: By inhibiting these kinases, Tesevatinib disrupts downstream signaling pathways that promote cell proliferation and angiogenesis.

The compound's ability to modulate these pathways makes it effective against tumors characterized by aberrant kinase activity .

Mechanism of Action

The primary mechanism of action for Tesevatinib involves:

  • Inhibition of Receptor Tyrosine Kinases: By binding to the ATP-binding site of these kinases, Tesevatinib prevents phosphorylation of downstream signaling proteins that are crucial for cell survival and proliferation.
  • Reduction of Angiogenesis: Inhibition of vascular endothelial growth factor receptor leads to decreased formation of new blood vessels, which is vital for tumor growth.

This multi-faceted approach allows Tesevatinib to exert anti-tumor effects across various cancer types .

Physical and Chemical Properties Analysis

Tesevatinib exhibits several notable physical and chemical properties:

  • Solubility: The tosylate salt form enhances solubility in aqueous environments, making it suitable for intravenous administration.
  • Stability: It shows stability under physiological conditions but may require specific storage conditions to maintain potency over time.
  • Half-life: The compound has a half-life ranging from 50 to 70 hours, indicating prolonged action within the body .

These properties are critical for determining dosing regimens and therapeutic efficacy.

Applications

Tesevatinib has been investigated for various applications:

  1. Cancer Treatment: It has shown promise in treating solid tumors such as breast cancer, lung cancer, and colorectal cancer by targeting key signaling pathways involved in tumor growth.
  2. Polycystic Kidney Disease: Clinical trials have explored its efficacy in managing autosomal dominant polycystic kidney disease by inhibiting pathways that contribute to cyst formation .
  3. Research Tool: Beyond therapeutic uses, Tesevatinib serves as an important tool in research settings for studying kinase signaling pathways and their roles in disease progression.

Properties

CAS Number

1000599-06-3

Product Name

Tesevatinib tosylate

IUPAC Name

7-[[(3aS,6aR)-2-methyl-3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-5-yl]methoxy]-N-(3,4-dichloro-2-fluorophenyl)-6-methoxyquinazolin-4-amine;4-methylbenzenesulfonic acid

Molecular Formula

C31H33Cl2FN4O5S

Molecular Weight

663.6 g/mol

InChI

InChI=1S/C24H25Cl2FN4O2.C7H8O3S/c1-31-9-14-5-13(6-15(14)10-31)11-33-21-8-19-16(7-20(21)32-2)24(29-12-28-19)30-18-4-3-17(25)22(26)23(18)27;1-6-2-4-7(5-3-6)11(8,9)10/h3-4,7-8,12-15H,5-6,9-11H2,1-2H3,(H,28,29,30);2-5H,1H3,(H,8,9,10)/t13?,14-,15+;

InChI Key

GQLLAIBEWDUUBQ-XZPOUAKSSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CN1CC2CC(CC2C1)COC3=C(C=C4C(=C3)N=CN=C4NC5=C(C(=C(C=C5)Cl)Cl)F)OC

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CN1CC2CC(CC2C1)COC3=C(C=C4C(=C3)N=CN=C4NC5=C(C(=C(C=C5)Cl)Cl)F)OC

Isomeric SMILES

CC1=CC=C(C=C1)S(=O)(=O)O.CN1C[C@H]2CC(C[C@H]2C1)COC3=C(C=C4C(=C3)N=CN=C4NC5=C(C(=C(C=C5)Cl)Cl)F)OC

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.